Intermediate in the production of other chemicals: This compound serves as a building block or intermediate in the synthesis of various other chemicals, including pharmaceuticals, dyes, and other organic compounds. [Source: Santa Cruz Biotechnology - "2-Chloro-N-methylbenzylamine"()]
Research on Chemical Reactions:
Study of reaction mechanisms: Due to its specific chemical properties, N-benzyl-2-chloro-N-methylethanamine can be employed as a model compound in research aimed at understanding the mechanisms of various chemical reactions. [Source: American Chemical Society - "Chemistry Research"()]
Studies on Material Properties:
Investigating polymer behavior: This compound can be used as a component or modifier in the creation of certain polymers, allowing researchers to study their properties and potential applications. [Source: ScienceDirect - "Polymer Science"()]
2-Chloro-N-methylbenzylamine is an organic compound belonging to the class of aromatic amines. It is a derivative of benzylamine, where a chlorine atom is substituted at the second position of the benzene ring and a methyl group is attached to the nitrogen atom.
Information on the origin and specific significance in scientific research is currently limited. However, its structure suggests potential applications in organic synthesis as a building block for more complex molecules [].
Molecular Structure Analysis
2-Chloro-N-methylbenzylamine consists of a benzene ring (C6H6) with a chlorine atom attached at the second position and a methyl group (CH3) linked to the nitrogen atom (N) of a methylene group (CH2) that bridges the benzene ring and the amine group (NH). This structure provides the compound with both aromatic and aliphatic character.
Here are some key features of its structure:
Aromatic ring: The presence of a benzene ring contributes to stability through resonance and delocalization of electrons.
Chloro substituent: The chlorine atom is an electron-withdrawing group, which can affect the reactivity of the molecule.
Methyl group: The methyl group adds a hydrophobic character to the molecule and can influence its solubility.
Primary amine: The presence of a primary amine group (NH2) makes the molecule a weak base and a nucleophile, meaning it can donate an electron pair.
Chemical Reactions Analysis
Substitution reactions: The chlorine atom might be susceptible to nucleophilic substitution reactions with appropriate nucleophiles, leading to the formation of new C-N or C-X bonds.
Alkylation reactions: The primary amine group can undergo alkylation reactions with alkylating agents, introducing a new carbon chain to the molecule.
Acylation reactions: The amine group can also participate in acylation reactions with acid chlorides or anhydrides, forming amides.
Physical And Chemical Properties Analysis
Physical state: Likely a colorless liquid at room temperature (predicted based on similar aromatic amines).
Melting point and boiling point: Expected to be in the range of typical aromatic amines (melting point: 50-200°C, boiling point: 150-300°C).
Solubility: Presumed to be soluble in organic solvents like dichloromethane, chloroform, and ethanol due to the aromatic ring. Solubility in water might be limited due to the hydrophobic character of the methyl group.
Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
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